3-Butylbicyclo[3.2.0]hept-3-en-6-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-butylbicyclo[3.2.0]hept-3-en-6-one |
InChI |
InChI=1S/C11H16O/c1-2-3-4-8-5-9-7-11(12)10(9)6-8/h6,9-10H,2-5,7H2,1H3 |
InChI Key |
MAWTVVQBHMACTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2C(C1)CC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Butylbicyclo 3.2.0 Hept 3 En 6 One and Substituted Bicyclo 3.2.0 Hept 3 En 6 One Analogues
Photochemical Cycloaddition Strategies
Photochemical [2+2] cycloaddition reactions are a powerful and direct method for the construction of the cyclobutane (B1203170) ring present in the bicyclo[3.2.0]heptane skeleton. These reactions involve the light-induced union of two unsaturated systems to form a four-membered ring.
Intermolecular [2+2] Photocycloaddition Reactions
Intermolecular [2+2] photocycloaddition involves the reaction of two separate components, typically a cyclopentenone and an alkene, to form the bicyclo[3.2.0]heptenone structure. The regioselectivity of this reaction, leading to either "head-to-head" or "head-to-tail" isomers, is a critical aspect. For the synthesis of 3-Butylbicyclo[3.2.0]hept-3-en-6-one, this would involve the cycloaddition of a cyclopentenone with 1-hexyne, followed by selective reduction of the alkyne.
Research has shown that the photocycloaddition of 2-cyclopentenone to various alkenes can be influenced by reaction conditions such as solvent and concentration, which can affect the ratio of the resulting regioisomers. For instance, studies on the photocycloaddition of 2-cyclopentenone with (ω-1)-alken-1-ols have demonstrated that solvent polarity can alter the preferred isomer, which is attributed to hydrogen-bonding effects in the transition state.
| Reactants | Product(s) | Key Findings |
| 2-Cyclopentenone and various alkenes | Substituted bicyclo[3.2.0]heptan-6-ones | Regioselectivity is influenced by solvent and alkene concentration. |
| 4-Hydroxycyclopent-2-enone derivatives and alkenes | Functionalized bicyclo[3.2.0]heptanes | Intermolecular reactions often yield mixtures of exo and endo adducts with limited stereoselectivity. |
Intramolecular [2+2] Photocycloadditions
Intramolecular [2+2] photocycloaddition reactions of tethered dienes are a highly efficient method for the stereocontrolled synthesis of the bicyclo[3.2.0]heptane core. This approach offers better control over stereochemistry compared to its intermolecular counterpart. The starting materials are typically 1,6-dienes, which upon photoirradiation, cyclize to form the fused ring system.
A notable example is the copper(I)-catalyzed intramolecular photocycloaddition of 1,6-dienes, which has been successfully employed in the synthesis of various natural products. This methodology generally proceeds with high diastereoselectivity, favoring the formation of the cis-fused bicyclo[3.2.0]heptane skeleton. For the synthesis of a butyl-substituted analogue, a suitably substituted 1,6-diene would be required as the starting material.
| Starting Material | Catalyst/Conditions | Product | Key Findings |
| 1,6-dienes | Copper(I) triflate, UV light | cis-Bicyclo[3.2.0]heptanes | High diastereoselectivity for the cis-fused product. |
| 4-(Allylaminomethyl)-2(5H)-furanones | UV light | Rigid tricyclic products | Provides conformationally restricted bis-pyrrolidines. researchgate.net |
Organophotoredox-Catalyzed [2+2] Photocycloadditions for Bicyclo[3.2.0]heptane Frameworks
In recent years, organophotoredox catalysis has emerged as a mild and efficient method for promoting [2+2] photocycloaddition reactions. This technique utilizes visible light in conjunction with an organic photosensitizer to generate a radical anion intermediate from a bis-enone substrate. Subsequent intramolecular radical cyclization leads to the formation of the bicyclo[3.2.0]heptane ring system.
Studies have demonstrated the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes using Eosin Y as the photocatalyst. unimi.itmdpi.comnih.gov By employing chiral auxiliaries on the bis-enone starting material, enantioenriched products can be obtained. mdpi.com The reaction conditions, including the choice of solvent and the presence of additives like LiBr, can significantly influence the yield and diastereoselectivity of the reaction. unimi.itmdpi.com
| Substrate | Photocatalyst | Conditions | Product | Yield | Diastereomeric Ratio (cis:trans) |
| Aryl bis-enone | Eosin Y | LiBr, iPr2NEt, CH3CN, green light | Substituted bicyclo[3.2.0]heptane | up to 76% | 60:40 |
| Unsymmetrical aryl-enone | Eosin Y | LiBr, iPr2NEt, 40°C | Substituted bicycloalkane | 56% | 81:19 |
Thermal and Catalyzed Cycloaddition Approaches
Thermal and catalyzed cycloaddition reactions provide alternative pathways to the bicyclo[3.2.0]heptenone skeleton, avoiding the need for photochemical equipment.
Diels-Alder Reactions in Bicyclo[3.2.0]heptenone Synthesis
While the Diels-Alder reaction typically forms a six-membered ring, it can be ingeniously applied to the synthesis of the bicyclo[3.2.0]heptenone framework through a sequential reaction. This process involves an initial hetero-Diels-Alder cycloaddition between a diene and the carbonyl group of a ketene (B1206846). The resulting intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement, known as a Claisen rearrangement, to yield the final bicyclo[3.2.0]heptenone product. This two-step process provides a thermal route to the desired ring system.
Ketene/Alkene Cycloadditions to Form Bicyclo[3.2.0]heptenones
The [2+2] cycloaddition of a ketene with an alkene is a well-established and powerful method for the direct formation of cyclobutanones. When this reaction is performed in an intramolecular fashion, it provides a direct route to the bicyclo[3.2.0]heptenone core.
This approach involves the generation of an α,β-unsaturated ketene intermediate from a corresponding 3-hydroxy-6-alkenoic acid. This intermediate then undergoes a spontaneous intramolecular [2+2] cyclization to afford the bicyclo[3.2.0]hept-3-en-6-one. orgsyn.org This methodology has been shown to be quite general, allowing for the preparation of various substituted analogues. orgsyn.org A patent has described the synthesis of this compound using a similar strategy, highlighting the industrial relevance of this approach.
| Precursor | Reagents | Intermediate | Product | Yield |
| 3,6-dimethyl-3-hydroxy-6-heptenoic acid | Acetic anhydride (B1165640), Potassium acetate | α,β-unsaturated ketene | 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one | 76-81% |
| 4-alkynyl-3-isopropoxycyclobutenedione derivatives | Thermolysis | Vinyl ketene | Substituted bicyclo[3.2.0]heptenones | 91-94% |
Metal-Catalyzed Cycloaddition Pathways (e.g., Gold(I), Cobalt, Copper)
Metal-catalyzed cycloadditions represent a powerful strategy for the construction of the bicyclo[3.2.0]heptenone core. taltech.ee Various transition metals, including gold, cobalt, and copper, have been effectively employed to facilitate these transformations.
Gold(I)-Catalyzed Cycloadditions: Gold(I) catalysts have proven to be highly effective in promoting the [2+2] cycloaddition of allenenes. taltech.eedntb.gov.ua In 2007, Toste and colleagues reported the first transition metal-catalyzed [2+2] cyclization of various allenenes, which proceeded in high yields, ranging from 57-92%. taltech.ee This methodology demonstrated good to excellent diastereoselectivity with substituted allenenes. taltech.ee For instance, a methyl substituent at the R¹ position resulted in a diastereomeric ratio of over 95:5, while substitution at the R² position gave a 6:1 ratio. taltech.ee Furthermore, the use of a chiral catalyst enabled high enantioselectivities of 92-97% ee for certain substrates. taltech.ee Ruthenium catalysts have also been shown to effect similar [2+2] cyclizations of allenenes with complete diastereoselectivity and yields between 45-86%. taltech.ee
Cobalt-Catalyzed Pathways: Cobalt catalysts have been utilized in the synthesis of bicyclo[3.2.0] ring systems from bis-enones. taltech.ee The reaction, developed by Krische and coworkers, yields bicyclo[3.2.0]heptane structures through a [2+2] cycloaddition. taltech.ee The outcome of the reaction is dependent on the silane used, with PhMeSiH₂ favoring the formation of the bicyclic product in yields of 50-73% as a single cis-diastereomer. taltech.ee
Copper-Catalyzed Cycloadditions: Copper(I) catalysis has been employed in the intramolecular [2+2] photocycloaddition of diallyl and homoallyl vinyl ethers to produce oxabicyclo[3.2.0]heptanes. taltech.ee The yields for this transformation are highly dependent on the starting material, ranging from 21-94%. taltech.ee The diastereoselectivity of the copper-catalyzed photocycloaddition is attributed to the formation of the less sterically hindered copper-diene complex. taltech.ee In all reported cases, only a single diastereomer was observed. taltech.ee
| Catalyst | Substrate | Reaction Type | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) |
|---|---|---|---|---|---|
| Gold(I) | Allenenes | [2+2] Cycloaddition | 57-92 | >95:5 to 6:1 | 92-97 |
| Cobalt | Bis-enones | [2+2] Cycloaddition | 50-73 | Single cis-diastereomer | Not Reported |
| Copper(I) | Diallyl/homoallyl vinyl ethers | [2+2] Photocycloaddition | 21-94 | Single diastereomer | Not Reported |
Cycloaddition Reactions Involving Allenes
The unique reactivity of allenes makes them valuable partners in cycloaddition reactions for the synthesis of bicyclic systems. semanticscholar.org Intramolecular [2+2] cycloadditions of ene-allenes are of particular interest for assembling functionalized bicyclo[3.2.0]heptanone scaffolds. semanticscholar.org These bicyclic ketones can serve as precursors to more complex molecules, such as tricyclic sesquiterpenes. semanticscholar.org For example, the allenic ketone 8-methylnonane-1,6,7-trien-4-one is a potential precursor for the synthesis of the tricyclopentanoid ring system found in sesquiterpenes like hirsutene and Δ⁹(¹²)-capnellene, proceeding through a bicyclo[3.2.0]heptanone intermediate. semanticscholar.org
Upon 4π-electrocyclic ring opening, cyclobutenones bearing 4-allyl substituents generate a vinylketene intermediate which can undergo a facile [2+2] cycloaddition to furnish bicyclo[3.2.0]heptenones. nih.gov
Rearrangement-Driven Synthetic Routes
Rearrangement reactions provide alternative and often elegant pathways to the bicyclo[3.2.0]heptenone core, frequently offering high stereocontrol.
Acid-Catalyzed Bicyclization of 3-Hydroxy-6-alkenoic Acids to Bicyclo[3.2.0]hept-3-en-6-ones
A practical and efficient method for the synthesis of bicyclo[3.2.0]hept-3-en-6-ones involves the acid-catalyzed bicyclization of 3-hydroxy-6-alkenoic acids. taltech.eeresearchgate.netresearchgate.net This reaction is applicable for preparing methyl-substituted derivatives in various positions of the five-membered ring. researchgate.net The process involves treating the hydroxy acid with acetic anhydride and potassium acetate. orgsyn.org This leads to the formation of an α,β-unsaturated ketene intermediate via acetate elimination, which then undergoes an intramolecular [2+2] cycloaddition to yield the thermodynamically more stable bicyclic ketone. taltech.ee This method has been used to synthesize various analogues in yields ranging from 48-82% with high selectivity (96:4). taltech.ee For example, 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, a key intermediate for the synthesis of the pheromones grandisol (B1216609) and lineatin (B1675484), is readily prepared using this methodology. researchgate.net
| Substrate | Product | Yield (%) | Selectivity |
|---|---|---|---|
| 3-Hydroxy-6-heptenoic acid | Bicyclo[3.2.0]hept-3-en-6-one | 82 | 96:4 |
| Various 3-hydroxy-6-alkenoic acids | Substituted bicyclo[3.2.0]hept-3-en-6-ones | 48-82 | Not specified |
Claisen Rearrangement in the Synthesis of this compound
The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been specifically applied to the synthesis of this compound. google.comwikipedia.org A patented method describes the process starting from (2E)-4-allyloct-2-enoic acid. google.com This substrate, when dissolved in N,N-dimethylacetamide and treated with acetic anhydride and triethylamine at elevated temperatures (115-120°C), undergoes a sequence of reactions culminating in the formation of the target bicyclic ketone. google.com The reaction proceeds through the in-situ formation of a mixed anhydride which then facilitates the rearrangement. google.com
Wolff Rearrangement for Bicyclo[3.2.0]heptenone Cores
The Wolff rearrangement provides a versatile method for the synthesis of bicyclo[3.2.0]heptenone cores through the generation of a ketene intermediate from an α-diazocarbonyl compound. wikipedia.orgorganic-chemistry.org This ketene can then undergo a [2+2] cycloaddition reaction to form the characteristic four-membered ring of the bicyclo[3.2.0]heptenone system. wikipedia.org The rearrangement can be induced thermally, photochemically, or through transition metal catalysis, with the latter two methods often being preferred to avoid high temperatures that can lead to side reactions. organic-chemistry.org This methodology is particularly useful for ring contraction strategies to access strained ring systems. wikipedia.org
Skeletal Rearrangements for Bicyclic System Formation
Skeletal rearrangements offer strategic pathways to the bicyclo[3.2.0]heptane framework, often from more complex polycyclic precursors. acs.orgacs.org One such approach involves the diversification of tricyclo[3.2.1.0³,⁶]octane scaffolds, which can be selectively cleaved to afford the bicyclo[3.2.0]heptane core. escholarship.org Another notable example is the oxy-Cope rearrangement of 6-exo-methylbicyclo[3.2.0]hepten-7-ones, which can be prepared from dialkyl squarates. acs.org Treatment of these compounds with vinyllithium induces a facial oxy-Cope ring expansion. acs.org The stereochemistry of the starting material, particularly the 6-exo-methyl group, directs the attack of the organolithium reagent from the concave face of the molecule, enabling the subsequent sigmatropic rearrangement. acs.org
Skeletal Diversification via C-C Cleavage for Bicyclo[3.2.0]heptane Systems
The strategic cleavage of carbon-carbon (C-C) bonds in strained polycyclic systems offers a powerful method for skeletal diversification, enabling access to a variety of bicyclic frameworks from a common intermediate. nih.govresearchgate.netescholarship.orgrsc.orgdocumentsdelivered.com This approach is particularly effective for generating novel and complex molecular architectures that may be challenging to access through traditional synthetic routes.
Researchers have demonstrated the diversification of tricyclo[3.2.1.03,6]octane scaffolds to produce diverse bicyclic systems, including the bicyclo[3.2.0]heptane core. nih.govescholarship.orgrsc.org These strained tricyclooctanes, prepared via methods such as blue light-mediated [2+2] cycloadditions, serve as versatile precursors. nih.govescholarship.orgrsc.org By selectively cleaving different bonds within this single polycyclic scaffold, a range of distinct substructures can be obtained. nih.gov
One notable strategy involves the use of an iridium photocatalyst and a phosphonate base, which is thought to activate an O-H bond through proton-coupled electron transfer (PCET). nih.gov This process generates an alkoxy radical that undergoes β-scission, leading to the cleavage of a C-C bond and the formation of a tertiary alkyl radical. Subsequent trapping of this radical yields the desired bicyclo[3.2.0]heptane aldehyde. Due to the instability of the aldehyde during isolation, a one-pot reduction with sodium borohydride (NaBH4) is often employed to afford the corresponding alcohol. nih.gov
Another innovative approach utilizes palladium catalysis under visible light to achieve selective C-C bond cleavage, highlighting the utility of modern photocatalysis in generating radical intermediates under mild conditions for skeletal rearrangement. nih.gov Furthermore, a diastereoselective synthesis of bicyclo[3.2.0]heptane lactones has been developed from bicyclo[1.1.1]pentane carboxylic acids, proceeding through a palladium-catalyzed cascade of C-H activation and subsequent C-C cleavage. researchgate.netnih.gov This strain-release C-C bond cleavage event is a key step in forming the bicyclic lactone structure. nih.gov
These methodologies showcase how C-C bond cleavage of more complex, strained molecules can be a simplifying and effective strategy in synthesis, providing access to the bicyclo[3.2.0]heptane core and its derivatives. nih.gov
Table 1: Methodologies for Skeletal Diversification to Bicyclo[3.2.0]heptane Systems
| Precursor Scaffold | Cleavage Method | Key Reagents/Conditions | Resulting Core | Reference |
|---|---|---|---|---|
| Tricyclo[3.2.1.03,6]octane | PCET-mediated β-scission | Iridium photocatalyst, phosphonate base, TRIP-thiol, NaBH4 | Bicyclo[3.2.0]heptane | nih.gov |
Diastereoselective and Enantioselective Synthesis of Bicyclo[3.2.0]hept-3-en-6-ones
The controlled synthesis of specific stereoisomers of bicyclo[3.2.0]hept-3-en-6-ones is crucial, as these compounds are valuable intermediates for assembling more complex molecules, including various natural products like grandisol, lineatin, and filifolone. taltech.eeorgsyn.org
Diastereoselective Synthesis
A prevalent and highly effective method for the diastereoselective synthesis of the bicyclo[3.2.0]hept-3-en-6-one core is the intramolecular [2+2] cycloaddition. taltech.eeorgsyn.org This process often starts from a 3-hydroxy-6-alkenoic acid. orgsyn.orgresearchgate.net The acid is treated with acetic anhydride and potassium acetate, which generates a reactive α,β-unsaturated ketene intermediate. orgsyn.org This intermediate then undergoes an intramolecular [2+2] cyclization. taltech.eeorgsyn.org
This reaction demonstrates high selectivity, preferentially forming the thermodynamically more stable endo-ene isomer. orgsyn.org For instance, the synthesis of 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one via this method results in excellent yield and stereoselectivity. orgsyn.org Similarly, the cyclization of an α,β-unsaturated ketene derived from 3-hydroxy-6-heptenoic acid yielded the final bicyclic product with a 96:4 selectivity. taltech.ee The diastereoselectivity in some syntheses of related 3-azabicyclo[3.2.0]heptanes has been shown to be dependent on the choice of protecting groups. taltech.ee
Another strategy for achieving diastereoselectivity involves the selective reduction of a ketone. For example, the reduction of bicyclo[3.2.0]hept-6-en-3-one with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol with a 9:1 ratio in favor of the endo-diastereomer. arkat-usa.org
Enantioselective Synthesis
Enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones have been successfully prepared, opening avenues for asymmetric synthesis. orgsyn.org One established method involves the resolution of racemic bicyclo[3.2.0]hept-3-en-6-endo-ols. The enantiomers of the alcohol are separated using (−)-(1S,4R)-camphanic acid chloride, followed by oxidation of the separated enantiomers to yield the enantiomerically pure ketones. orgsyn.org
Metal-catalyzed reactions also provide a direct route to enantiomerically enriched products. A gold-catalyzed enantioselective [2+2] cyclization of allenenes has been reported as an effective method for synthesizing bicyclo[3.2.0]heptane derivatives. taltech.ee Additionally, ruthenium catalysts have been used for similar [2+2] cyclizations, achieving full diastereoselectivity and producing yields between 45-86%. taltech.ee
Table 2: Selected Stereoselective Syntheses of Bicyclo[3.2.0]hept-3-en-6-one Analogues
| Method | Substrate | Catalyst/Reagent | Selectivity | Yield | Reference |
|---|---|---|---|---|---|
| Intramolecular [2+2] Cyclization | 3-Hydroxy-6-heptenoic acid derivative | Acetic anhydride, Potassium acetate | 96:4 d.r. | 82% | taltech.ee |
| Ketone Reduction | Bicyclo[3.2.0]hept-6-en-3-one | Lithium aluminum hydride (LiAlH4) | 9:1 d.r. (endo:exo) | N/A | arkat-usa.org |
| Enantioselective [2+2] Cyclization | Allenene | Gold catalyst | Enantioselective | N/A | taltech.ee |
Mechanistic Elucidations of Transformations Involving Bicyclo 3.2.0 Hept 3 En 6 One Derivatives
Reaction Mechanism Studies of Cycloaddition Processes
The formation of the bicyclo[3.2.0]heptenone core often involves a [2+2] cycloaddition reaction. The mechanism of this process can proceed through different intermediates depending on the reaction conditions, particularly the mode of activation.
Investigation of Diradical Intermediates in [2+2] Cycloadditions
The photochemical [2+2] cycloaddition of enones and alkenes, a common method for synthesizing bicyclo[3.2.0]heptenone systems, is generally understood to proceed through a stepwise mechanism involving diradical intermediates. wikipedia.org The reaction is initiated by the photoexcitation of the enone to its triplet state. This excited enone then interacts with the ground-state alkene to form a triplet 1,4-diradical intermediate. illinois.edu
Subsequent intersystem crossing to a singlet diradical is followed by cyclization to form the cyclobutane (B1203170) ring of the bicyclo[3.2.0]heptane skeleton. wikipedia.org The regioselectivity of the cycloaddition is influenced by the stability of the initially formed diradical. For instance, in the reaction of 2-cyclopentenone with methyl acrylate, the formation of both head-to-head and head-to-tail adducts is explained by the intermediacy of the corresponding 1,4-diradicals. illinois.edu The presence of these diradical intermediates has been supported by trapping experiments. illinois.edu While direct studies on 3-butylbicyclo[3.2.0]hept-3-en-6-one are not extensively documented, the general mechanism for related 3-alkyl-substituted cyclopentenones is expected to follow this diradical pathway.
Table 1: Key Intermediates in Diradical [2+2] Photocycloaddition
| Step | Intermediate | Description |
|---|---|---|
| 1 | Triplet Excited Enone | The enone is excited to its triplet state by UV irradiation. |
| 2 | Triplet 1,4-Diradical | The excited enone reacts with an alkene to form a diradical intermediate. |
| 3 | Singlet 1,4-Diradical | Intersystem crossing from the triplet to the singlet state occurs. |
| 4 | Bicyclo[3.2.0]heptenone | The singlet diradical collapses to form the final cyclobutane product. |
Anion Radical Pathways in Photocycloadditions
An alternative mechanistic pathway for [2+2] photocycloadditions involves the formation of anion radical intermediates. This is particularly relevant in photoredox-catalyzed reactions. In these systems, a photocatalyst, such as Eosin Y, is excited by visible light and then reduces the enone substrate to a radical anion. mdpi.com
This radical anion then undergoes an intramolecular cyclization to form a bicyclic radical anion, which is subsequently oxidized to the final bicyclo[3.2.0]heptane product. mdpi.com The presence of a Lewis acid, such as LiBr, can promote the reaction by activating the enone and stabilizing the radical anion intermediate. nih.gov Computational studies, specifically Density Functional Theory (DFT), have been instrumental in elucidating the stereochemical outcomes of these reactions, which are often highly selective. mdpi.comunimi.it The stereoselectivity is determined by the relative energies of the transition states leading to the different possible diastereomers. mdpi.com
Detailed Mechanisms of Acid-Catalyzed Ring Expansion Reactions
Bicyclo[3.2.0]heptanone derivatives, including those with alkyl substituents, are known to undergo ring expansion reactions under strongly acidic conditions, such as in the presence of fluorosulfonic acid (FSO₃H). researchgate.net This transformation provides a route to seven-membered ring systems like cycloheptenones. researchgate.net
The mechanism is initiated by the protonation of the carbonyl oxygen of the bicyclo[3.2.0]heptenone. This is followed by a Wagner-Meerwein rearrangement, where one of the C-C bonds of the cyclobutane ring migrates to the adjacent carbocationic center. This concerted bond migration and ring opening relieves the strain of the four-membered ring and leads to the formation of a more stable seven-membered ring carbocation. Subsequent deprotonation yields the corresponding cycloheptenone. The regioselectivity of the bond migration is dependent on the substitution pattern of the bicyclic system. For substituted derivatives, the migration that leads to the most stable carbocation intermediate is generally favored. researchgate.net
Table 2: Steps in Acid-Catalyzed Ring Expansion
| Step | Description |
|---|---|
| 1 | Protonation of the carbonyl oxygen. |
| 2 | Wagner-Meerwein rearrangement involving cleavage of a cyclobutane C-C bond. |
| 3 | Formation of a seven-membered ring carbocation intermediate. |
| 4 | Deprotonation to yield the cycloheptenone product. |
Mechanistic Insights into Metal-Catalyzed Transformations of Bicyclo[3.2.0]heptenone Systems
Transition metals, such as gold and palladium, have been shown to catalyze a variety of transformations of bicyclo[3.2.0]heptenone and related systems.
Gold(I) catalysts, for instance, can promote the synthesis of bicyclo[3.2.0]heptenes from allenenes. The proposed mechanism involves the activation of the allene (B1206475) by the gold catalyst, followed by an intramolecular [2+2] cycloaddition. This process is thought to proceed through a gold-stabilized carbocationic intermediate, which influences the stereochemical outcome of the reaction. mdpi.com
Palladium catalysts are effective in promoting C-H activation and C-C cleavage reactions of bicyclo[1.1.1]pentane derivatives to afford bicyclo[3.2.0]heptane lactones. rsc.orgresearchgate.net The mechanism of these transformations is complex and can be influenced by the choice of ligands. nih.gov Generally, the catalytic cycle is believed to involve oxidative addition of a C-H bond to the palladium center, followed by migratory insertion and reductive elimination steps.
Analysis of Ring-Opening and C-C Cleavage Mechanisms
The strained four-membered ring in bicyclo[3.2.0]heptenone derivatives makes them susceptible to ring-opening and C-C cleavage reactions under various conditions.
One example is the thermal ring opening of 4-allylcyclobutenones to furnish bicyclo[3.2.0]heptenones. This reaction proceeds via a 4π-electrocyclic ring opening to form a vinylketene intermediate, which then undergoes an intramolecular [2+2] cycloaddition. nih.gov
Another mode of C-C cleavage is observed in the thermal rearrangement of some bicyclo[3.2.0]heptenone derivatives, which can lead to the formation of benzobicyclo[3.2.1] structures through a proposed diradical intermediate. nih.gov The specific pathway and the nature of the intermediates are highly dependent on the substitution pattern of the starting material.
Application of Computational Chemistry in Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving bicyclo[3.2.0]heptenone systems. DFT calculations allow for the determination of the geometries and relative energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction pathway. mdpi.comunimi.it
In the study of photocycloaddition reactions, DFT has been used to rationalize the observed stereoselectivity by comparing the activation energies of different cyclization pathways. mdpi.com For metal-catalyzed reactions, computational studies can help to elucidate the role of the metal and ligands in the catalytic cycle and to predict the most likely reaction mechanism. acs.org Furthermore, DFT calculations have been employed to investigate the energetics of ring-opening and rearrangement reactions, providing insights into the factors that control the product distribution. researchgate.net
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to map out potential energy surfaces for chemical reactions, helping to identify intermediates, transition states, and to calculate activation energies.
In the study of transformations involving the bicyclo[3.2.0]heptane framework, DFT calculations have been crucial for elucidating reaction mechanisms. For instance, in the organophotoredox-catalyzed stereoselective [2+2] photocycloaddition to form bicyclo[3.2.0]heptanes, DFT has provided essential computational support for proposed mechanisms. mdpi.com Researchers have used these calculations to explore the regio- and stereoselectivity of the transformation. mdpi.com
One key aspect revealed by DFT is the role of additives and coordinating species. In a reaction mediated by Eosin Y and promoted by LiBr, DFT calculations showed that the coordination of LiBr to the carbonyl groups of the bis-enone substrate is critical. mdpi.com The calculations identified two potential radical anion intermediates after reduction by the photocatalyst: one where LiBr bridges both carbonyl groups in a syn rearrangement (Fcis) and another with an anti rearrangement (Ftrans). The DFT investigation found that the Ftrans intermediate is significantly disfavored by +8.9 kcal/mol compared to the more stable Fcis intermediate. mdpi.com This computational finding was crucial in explaining the subsequent intramolecular radical cycloaddition that leads to the bicyclic product. mdpi.com
Furthermore, DFT investigations have been conducted to elucidate the reaction mechanism for the formation of all experimentally observed products in anion radical [2+2] photocycloadditions, underscoring the role of additives like LiBr in lowering activation barriers. unimi.it These computational studies can map the intricate pathways, including the formation of bicyclic radical anions and their subsequent oxidation to the final bicyclo[3.2.0]heptane product. mdpi.com
| Intermediate Species | Description | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| Fcis | Radical anion with LiBr bridging C=O bonds in a syn rearrangement | 0.0 (Reference) | mdpi.com |
| Ftrans | Radical anion with LiBr bridging C=O bonds in an anti rearrangement | +8.9 | mdpi.com |
Semi-Empirical Methods (e.g., AM1)
Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio methods like DFT. While less accurate, they are useful for studying large molecular systems and for providing initial insights into molecular geometries and relative energies.
AM1 calculations have been applied to study the enolization of related bicyclic ketones, such as bicyclo[2.2.2]octane-2,5-dione. cdnsciencepub.com These studies provide valuable models for understanding the behavior of the bicyclo[3.2.0]heptenone system. In the case of these bicyclic ketones, deprotonation can lead to either planar or pyramidal enolates. AM1 calculations revealed that the pyramidal enolates are significantly higher in energy than their planar counterparts, by approximately 9-10 kcal/mol. cdnsciencepub.com
Despite the higher energy of the pyramidal structures, the calculations also showed that there is still a substantial electronic interaction between the anionic carbon and the carbonyl group. This is evidenced by the calculated C2-C3 bond lengths in the pyramidal enolates (e.g., 1.398 Å - 1.402 Å), which are considerably shorter than the corresponding single bonds in the parent ketone (e.g., 1.507 Å). cdnsciencepub.com This indicates a degree of enolate character even in the strained, non-planar geometry. Such calculations are vital for correlating the relative energies of diastereomeric enolates with experimentally observed diastereoselectivities in their formation. cdnsciencepub.com The AM1 method has been noted as a useful complement to experimental studies for determining reliable tautomerization and conformational energies. researchgate.net
| Bicyclic Ketone System | Enolate Type | Energy Difference (kcal/mol) | Reference |
|---|---|---|---|
| bicyclo[2.2.2]octane-2,5-dione | exo-enolate | 9.44 | cdnsciencepub.com |
| bicyclo[2.2.2]octane-2,5-dione | endo-enolate | 9.57 | cdnsciencepub.com |
| bicyclo[2.2.2]octane-2,6-dione | exo-enolate | 9.63 | cdnsciencepub.com |
| bicyclo[2.2.2]octane-2,6-dione | endo-enolate | 9.12 | cdnsciencepub.com |
Prediction of Stereochemical Outcomes through Computational Modeling
One of the most powerful applications of computational modeling in organic chemistry is the prediction and rationalization of stereochemical outcomes. For reactions forming derivatives of this compound, computational modeling, particularly with DFT, has been successfully used to understand the factors controlling diastereoselectivity.
In the context of the anion radical [2+2] photocycloaddition for synthesizing bicyclo[3.2.0]heptanes, computational analysis was performed specifically to explore the stereoselectivity of the transformation. mdpi.com The process was found to proceed via a syn-closure pathway, leading to the formation of corresponding cis-anti diastereoisomers as the major products. mdpi.com DFT calculations provided the necessary insights to propose a plausible reaction mechanism that aligns with the experimental data. mdpi.com By modeling the transition states for different stereochemical pathways (e.g., leading to cis vs. trans products), the relative activation energies can be compared. The pathway with the lower energy barrier is predicted to be the major route, thus allowing for a theoretical prediction of the product's stereochemistry.
These predictions are often in good agreement with experimental results. For example, in the photocycloaddition of certain aryl bis-enones, a 60:40 diastereomeric ratio was observed experimentally. mdpi.com Computational modeling can rationalize such ratios by calculating the free energy difference between the transition states leading to each diastereomer. This predictive capability is invaluable for designing new synthetic routes where specific stereoisomers are desired. The combination of chiral auxiliaries with organophotoredox transformations has been shown to control stereochemical outcomes, a result that can be further explored and optimized through computational modeling. mdpi.com
| Reaction Type | Substrate Type | Predicted Major Pathway | Observed Major Product | Reference |
|---|---|---|---|---|
| Anion Radical [2+2] Photocycloaddition | Aryl Bis-Enone Derivatives | syn-closure pathway | cis-anti diastereoisomers | mdpi.com |
| Anion Radical [2+2] Photocycloaddition | Unsymmetrical Ketoester | Pathway leading to cis isomer | Diastereomeric ratio of 60:40 (cis:trans) | mdpi.com |
Chemical Transformations and Reactivity Profiles of Bicyclo 3.2.0 Hept 3 En 6 One Structures
Functional Group Interconversions and Derivatization
The bicyclo[3.2.0]hept-3-en-6-one skeleton offers multiple sites for functionalization, primarily at the ketone and the double bond. The synthesis of the core structure itself often involves an intramolecular [2+2] cycloaddition of an α,β-unsaturated ketene (B1206846) intermediate, which is generated from a corresponding 3-hydroxy-6-alkenoic acid. orgsyn.orgresearchgate.net This method is general and can be used to prepare various alkyl-substituted derivatives on the five-membered ring. researchgate.netresearchgate.net
Once the bicyclic ketone is formed, the carbonyl group is a key site for derivatization. For instance, the ketone can be converted into its corresponding trimethylsilyl enol ether. This transformation is achieved by treating the ketone with trimethylsilyl iodide and hexamethyldisilazane, which provides a pathway to further reactions, such as ozonolysis, to achieve alternative ring expansion products. arkat-usa.org The inherent strain of the fused bicyclic system can make some derivatives labile. arkat-usa.org
Another derivatization strategy involves reactions at the α-carbon to the ketone. While not directly on the 3-butyl derivative, related structures can undergo reactions like the addition of a nitromethyl group, which can then be further transformed, showcasing the versatility of the scaffold in building complex side chains. The alkene within the five-membered ring also presents a site for functionalization, although reactions involving the strained cyclobutanone are often more prominent in the literature.
Ring Expansion and Contraction Reactions
The strained four-membered ring in the bicyclo[3.2.0]heptenone system makes it susceptible to ring expansion and rearrangement reactions, providing synthetic routes to larger seven-membered ring systems or alternative bicyclic structures.
Under strong acid conditions, bicyclo[3.2.0]heptanone derivatives can undergo clean isomerization to form seven-membered ring ketones. For example, bicyclo[3.2.0]heptan-6-one isomerizes to protonated cyclohept-2-enone, while bicyclo[3.2.0]hept-2-en-7-one rearranges to cyclohepta-2,4-dienone in superacids like FSO₃H or 96% H₂SO₄. researchgate.net These reactions represent a two-carbon ring expansion and provide a synthetically useful method for accessing cycloheptenone structures. researchgate.net The resulting ketones can be recovered by quenching the acid solutions. researchgate.net However, the substitution pattern is critical; bicyclo[3.2.0]hept-2-en-6-one, an isomer of the parent structure, rearranges differently to give protonated 1-acetylcyclopentadiene. researchgate.net
The Baeyer-Villiger oxidation is a prominent reaction for bicyclo[3.2.0]hept-3-en-6-one structures, providing a reliable method for oxidative ring expansion of the cyclobutanone moiety to form bicyclic γ-lactones. researchgate.netnih.gov This transformation is of significant synthetic value as the resulting lactones are key intermediates in the synthesis of prostaglandins (B1171923) and other natural products. nih.gov
The reaction can be carried out using chemical peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or through biocatalysis using enzymes known as Baeyer-Villiger monooxygenases (BVMOs). arkat-usa.org A key aspect of this reaction is its regioselectivity. The migration of the more substituted carbon atom is typically favored, leading to what is termed the "normal" lactone. However, depending on the catalyst and substrate, the "abnormal" lactone, resulting from the migration of the less substituted carbon, can also be formed. researchgate.net Biocatalytic methods, in particular, can show high regio- and enantioselectivity. nih.gov
| Reagent/Catalyst | Substrate | Product(s) | Observations |
| m-CPBA | Spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgnih.govdioxolan]-6-one | "Normal" γ-lactone | Classic Baeyer-Villiger expansion with migration of the more substituted carbon. arkat-usa.org |
| Acinetobacter sp. | Substituted bicyclo[3.2.0]heptanones | γ-lactones | Low enantioselectivity for some substrates. nih.gov |
| Phenylacetone monooxygenase (PAMO) | Bicyclo[3.2.0]hept-2-en-6-one | "Normal" and "abnormal" lactones | Enzyme catalysis allows for the formation of both regioisomers. researchgate.net |
Reduction Reactions of the Ketone Moiety
The ketone of 3-Butylbicyclo[3.2.0]hept-3-en-6-one is readily reduced to the corresponding alcohol, often with a high degree of stereocontrol, which is crucial for the synthesis of chiral molecules.
The reduction of the cyclobutanone ketone in bicyclo[3.2.0]heptenone systems can be achieved with high stereoselectivity using biocatalytic methods. The use of whole-cell preparations of fungi and yeasts, such as Baker's yeast (Saccharomyces cerevisiae), or isolated alcohol dehydrogenases (ADHs) can yield enantiomerically pure bicyclic alcohols. nih.gov For example, the bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one with Baker's yeast is both substrate non-specific and product enantioselective, yielding diastereoisomeric (6S)-alcohols. nih.gov
Different enzymes exhibit different facial selectivities. Horse liver alcohol dehydrogenase (HLADH) and alcohol dehydrogenase from Thermoanaerobium brockii (TBADH) have been used for the reduction of various bicyclo[3.2.0]hept-2-en-6-ones, providing access to specific stereoisomers of the corresponding alcohols. nih.gov These chiral alcohols are valuable intermediates that can be separated and used for the synthesis of enantiomerically pure target molecules. orgsyn.org
| Biocatalyst | Substrate | Key Outcome |
| Baker's Yeast (S. cerevisiae) | (rac)-bicyclo[3.2.0]hept-2-en-6-one | Produces corresponding (6S)-alcohols with high enantiomeric excess. nih.gov |
| Horse Liver ADH (HLADH) | (rac)-bicyclo[3.2.0]hept-2-en-6-one | Stereoselective reduction to bicyclic alcohols. nih.gov |
| Thermoanaerobium brockii ADH (TBADH) | (rac)-bicyclo[3.2.0]hept-2-en-6-one | Exhibits Re-facial selectivity with bulky bicyclic ketones. nih.gov |
Oxidation Reactions of the Bicyclo[3.2.0]heptenone System
The bicyclo[3.2.0]heptenone framework is susceptible to various oxidation reactions, with the Baeyer-Villiger oxidation being a prominent and extensively studied transformation. This reaction converts the cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group, offering a pathway to valuable chiral synthons. alfa-chemistry.com Both chemical and biocatalytic methods have been successfully employed for this purpose.
The Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one derivatives can yield two regioisomeric lactones, often referred to as the "normal" and "abnormal" products. The "normal" lactone results from the migration of the more substituted carbon atom (a methine group), which is generally favored based on migratory aptitude. The "abnormal" lactone arises from the migration of the less substituted carbon (a methylene group). nih.gov
Chemical Oxidation:
Chemical oxidation, for instance using a zirconium(IV) salen complex with a urea-hydrogen peroxide adduct, has been shown to facilitate the Baeyer-Villiger reaction. In the case of racemic bicyclo[3.2.0]heptan-6-one, this catalytic system demonstrated a kinetic resolution where one enantiomer preferentially formed the abnormal lactone at a faster rate than the other enantiomer formed the normal lactone. nih.gov This highlights the catalyst's ability to influence both enantioselectivity and regioselectivity, overriding the inherent migratory aptitude of the substrate. nih.gov
Biocatalytic Oxidation:
Biocatalysis using Baeyer-Villiger monooxygenases (BVMOs) offers a green and highly selective alternative for the oxidation of bicyclo[3.2.0]heptenone systems. acs.org These enzymes, often derived from microorganisms like Acinetobacter calcoaceticus, utilize molecular oxygen and a cofactor (typically NADPH) to perform the oxidation with high chemo-, regio-, and enantioselectivity. acs.orgacs.org
Microorganisms such as Acinetobacter sp. NCIB 9871 and Pseudomonas sp. NCIB 9872 have been used to oxidize various substituted bicyclo[3.2.0]heptanones. rsc.org For example, the microbial oxidation of several 2-substituted and 7,7-dimethylbicyclo[3.2.0]heptenones using Acinetobacter NCIMB 9871 has been reported to produce the corresponding lactones in high optical purity. rsc.orgnih.gov The regioselectivity and enantiomeric excess of the resulting lactones are highly dependent on the substitution pattern of the bicyclic ketone. nih.gov
BVMOs from various other sources, including Aspergillus fumigatus (BVMOAf1) and Rhodococcus jostii (MO14), have also shown high efficiency and selectivity in the oxidation of the model substrate rac-bicyclo[3.2.0]hept-2-en-6-one. researchgate.netwhiterose.ac.uk The reaction typically yields a mixture of the two regioisomeric lactones, 2-oxabicyclo[3.3.0]oct-6-en-3-one and 3-oxabicyclo[3.3.0]oct-6-en-2-one. researchgate.net The enantioselectivity of these biocatalytic oxidations can be influenced by reaction parameters such as temperature.
Table 1: Examples of Baeyer-Villiger Oxidation of Bicyclo[3.2.0]heptanone Derivatives
| Substrate | Catalyst/Microorganism | Products | Key Findings |
| rac-Bicyclo[3.2.0]heptan-6-one | Zr(salen) complex / UHP | "Normal" and "Abnormal" lactones | Kinetic resolution observed; abnormal lactone formation was faster. nih.gov |
| Substituted bicyclo[3.2.0]heptanones | Acinetobacter sp. NCIB 9871 | Regioisomeric γ-lactones | Products obtained with very high optical purity depending on substrate. rsc.org |
| rac-Bicyclo[3.2.0]hept-2-en-6-one | BVMOAf1 (Aspergillus fumigatus) | 2-oxabicyclo[3.3.0]oct-6-en-3-one and 3-oxabicyclo[3.3.0]oct-6-en-2-one | High enantioselectivity observed. researchgate.net |
| Various substituted bicyclo[3.2.0]heptan-6-ones | Acinetobacter calcoaceticus NCIB 9871 | Both regioisomeric lactones | Yields of 67-93%; enantiomeric excess from 20 to >99%. nih.gov |
| rac-Bicyclo[3.2.0]hept-2-en-6-one | Phenylacetone monooxygenase (PAMO) mutants | "Normal" and "Abnormal" lactones | Mutant M446G showed activity, yielding the unexpected lactone. researchgate.net |
Cycloaddition Reactions of Bicyclo[3.2.0]heptenone Adducts
The strained bicyclic framework and the enone functionality of bicyclo[3.2.0]heptenone derivatives make them suitable substrates for various cycloaddition reactions, which are powerful tools for constructing complex polycyclic systems.
Dimerization and Oligomerization Pathways
While specific dimerization pathways for this compound are not extensively detailed in the available literature, related structures provide insight into potential reactivity. For instance, cyclobutenones, which share a structural motif, can undergo catalyzed dimerization. Treatment of a cyclobutenone with a catalytic amount of [{RuCl₂(CO)₃}₂] in refluxing toluene can yield a 2-pyranone as a mixture of E and Z isomers. The use of [{Rh(CO)₂Cl}₂] can also promote dimerization. This reactivity highlights a potential, though not directly observed, pathway for bicyclo[3.2.0]heptenone systems to undergo dimerization or oligomerization under transition metal catalysis, likely proceeding through a vinylketene intermediate formed by the thermal or catalytic ring-opening of the cyclobutenone moiety.
Intramolecular Cycloadditions for Polycyclic Systems
Intramolecular cycloadditions of bicyclo[3.2.0]heptenone derivatives are a key strategy for the synthesis of complex, multi-ring structures, particularly angular triquinanes. These reactions often proceed via thermally induced rearrangements that generate reactive intermediates.
A significant pathway involves the thermal 4π-electrocyclic ring opening of a cyclobutenone moiety within the bicyclic system to form a vinylketene intermediate. This reactive ketene can then be trapped intramolecularly by a tethered alkene. This intramolecular [2+2] cycloaddition is a versatile method for preparing a range of substituted bicyclo[3.2.0]heptenones.
For example, 1-alkynylbicyclo[3.2.0]hept-2-en-7-ones can be transformed into angular triquinanes through a tandem sequence. Upon reaction with an organolithium reagent, an adduct is formed which undergoes a ring expansion to a strained bicyclo[6.3.0]undecadienone intermediate. This intermediate can then undergo a transannular, intramolecular Michael addition to furnish the angularly fused tricyclic system.
Furthermore, photochemically induced [2+2] cycloadditions represent another powerful method. The intramolecular photocycloaddition of bicyclo[3.2.0]heptenone systems where an alkene is tethered to the bicyclic core can lead to the formation of cage-like polycyclic structures with high stereoselectivity. This approach is particularly useful for creating rigid, concave molecular architectures.
Functionalization of the Bicyclic Enone System
The bicyclo[3.2.0]heptenone scaffold allows for a variety of functionalization reactions, enabling the introduction of diverse chemical moieties and the construction of more complex molecular architectures.
Substitution Reactions
The bicyclo[3.2.0]heptenone core can undergo substitution reactions to introduce new functional groups. For instance, in the synthesis of certain bicyclic γ-amino acid derivatives, a parent bicyclo[3.2.0]heptenone compound can be reacted with allyl or crotyl halides in the presence of a strong base like sodium hydride or butyllithium. This results in the substitution at a position alpha to the carbonyl group, demonstrating a method for C-C bond formation on the bicyclic ring. The reaction is typically carried out in an ether solvent.
Hydroxylation and Other Oxidation Processes
Beyond the Baeyer-Villiger oxidation of the ketone, other oxidative functionalizations can be performed on the bicyclo[3.2.0]heptenone system. A notable example is the remote allylic hydroxylation. The biotransformation of a bicyclo[3.2.0]hept-2-en-6-one using the microorganism Cunninghamella echinulata can achieve a one-pot reaction combining a remote allylic hydroxylation with a subsequent Baeyer-Villiger oxidation. This enzymatic process demonstrates the potential for selective C-H bond oxidation at a position remote from the existing carbonyl group, leading to poly-functionalized bicyclic structures.
Additionally, reagents such as nonracemic (camphorylsulfonyl)oxaziridines are known for enolate hydroxylation, representing another potential route to introduce a hydroxyl group alpha to the ketone in the bicyclo[3.2.0]heptenone system, thereby creating α-hydroxy ketone derivatives.
C-H Activation and Functionalization
The strategic functionalization of carbon-hydrogen (C-H) bonds in complex molecules represents a powerful tool in modern organic synthesis, enabling the direct introduction of new functional groups without the need for pre-functionalized starting materials. In the context of bicyclo[3.2.0]hept-3-en-6-one frameworks, transition metal-catalyzed C-H activation has emerged as a key strategy for elaborating the core structure, offering novel pathways to diverse and highly functionalized derivatives. The unique three-dimensional arrangement of the bicyclo[3.2.0]heptane scaffold presents both challenges and opportunities for regioselective C-H functionalization. nih.gov
Recent research has demonstrated the feasibility of palladium-catalyzed C(sp³)–H activation on the bicyclo[3.2.0]heptane skeleton. nih.govnih.gov This approach allows for the diastereoselective synthesis of arylated or non-arylated bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids through a cascade process involving C-H activation and C-C bond cleavage. nih.govnih.govresearchgate.net The choice of ligand is critical in directing the reaction toward the desired product. nih.govnih.gov For instance, the use of mono-protected amino acid (MPAA) ligands such as Ac-L-Val-OH can facilitate the synthesis of all-syn arylated bicyclo[3.2.0]heptane lactones, while pyridone-amine ligands can be employed to produce non-arylated versions. nih.govnih.gov
These transformations showcase the potential to selectively functionalize the bicyclo[3.2.0]heptane core, which can then be converted into various substituted cyclobutane (B1203170), γ-lactone, and oxobicyclo[3.2.0]heptane derivatives, highlighting the synthetic versatility of this methodology. nih.govnih.gov While direct C-H activation studies on this compound are not extensively documented in the current literature, the principles established for related bicyclo[3.2.0]heptane systems provide a foundational understanding of the potential reactivity of this class of compounds. The development of directing groups compatible with the bicyclo[3.2.0]hept-3-en-6-one structure could further expand the scope of C-H functionalization at various positions on the bicyclic ring system.
The following table summarizes representative conditions for the palladium-catalyzed C-H activation/arylation of bicyclo[1.1.1]pentane carboxylic acids to yield functionalized bicyclo[3.2.0]heptane lactones, which serves as a model for the potential C-H activation of related bicyclic systems.
| Entry | Substrate (Bicyclo[1.1.1]pentane carboxylic acid) | Arylating Agent | Catalyst | Ligand | Additive | Solvent | Product (Bicyclo[3.2.0]heptane lactone) | Yield (%) |
| 1 | 1-Adamantyl | 4-iodotoluene | Pd(OAc)₂ | Ac-L-Val-OH | AgTFA, Na₂HPO₄ | Toluene | Arylated lactone | 75 |
| 2 | Cyclohexyl | 1-iodo-4-methoxybenzene | Pd(OAc)₂ | Ac-L-Val-OH | AgTFA, Na₂HPO₄ | Toluene | Arylated lactone | 82 |
| 3 | Phenyl | 1-iodo-4-fluorobenzene | Pd(OAc)₂ | Ac-L-Val-OH | AgTFA, Na₂HPO₄ | Toluene | Arylated lactone | 68 |
| 4 | tert-Butyl | 3-iodopyridine | Pd(OAc)₂ | Ac-L-Val-OH | AgTFA, Na₂HPO₄ | Toluene | Arylated lactone | 55 |
Spectroscopic and Stereochemical Characterization of Bicyclo 3.2.0 Hept 3 En 6 One Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of organic molecules. For bicyclo[3.2.0]hept-3-en-6-one derivatives, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously determine their intricate structures.
The proton (¹H) NMR spectrum provides initial information on the chemical environment of the hydrogen atoms in the molecule. For 3-Butylbicyclo[3.2.0]hept-3-en-6-one, specific chemical shifts and coupling patterns are indicative of its bicyclic framework. A patent describing the synthesis of this compound provides the following ¹H NMR data in deuterochloroform (CDCl₃) at 400 MHz. google.com
Interactive ¹H NMR Data for this compound google.com
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Inferred Assignment |
|---|---|---|---|
| 5.20 - 5.30 | m | 1H | Olefinic proton (H-4) |
| 4.00 - 4.10 | m | 1H | Bridgehead proton (H-1 or H-5) |
| 3.20 - 3.35 | m | 1H | Bridgehead proton (H-1 or H-5) |
| 2.70 - 2.85 | m | 3H | Allylic protons (H-2) and another proton |
| 2.25 - 2.40 | m | 2H | Butyl chain protons (α to double bond) |
| 1.25 - 1.45 | m | 4H | Butyl chain protons (-CH₂-CH₂-) |
While ¹H NMR provides valuable data, complex spin systems and overlapping signals in bicyclic structures often necessitate the use of 2D NMR techniques for complete stereochemical assignment. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to trace the connectivity through the carbon skeleton. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for determining stereochemistry, as it identifies protons that are close in space, which can help to establish the relative configuration of substituents and the stereochemistry of the ring fusion. For instance, in related bicyclo[3.2.0]heptenone systems, NOESY has been used to confirm the configuration of substituents by observing correlations between protons on different rings. beilstein-journals.org
The bicyclo[3.2.0]heptane ring system is conformationally constrained. The five-membered ring typically adopts a twist or envelope conformation. researchgate.net The precise conformation can be inferred from the coupling constants (³JHH) observed in the ¹H NMR spectrum and through NOESY data. The magnitude of the coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these couplings, the puckering of the rings and the preferred orientation of substituents can be determined. While a detailed conformational analysis for this compound is not available in the literature, studies on similar bicyclo[3.2.0]heptane derivatives have shown that the five-membered rings exist in a twist conformation. researchgate.net
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and the absolute and relative stereochemistry. For chiral molecules like the derivatives of bicyclo[3.2.0]hept-3-en-6-one, crystallographic analysis of a single crystal can establish the absolute configuration, especially when a heavy atom is present or when using enantiopure starting materials or resolving agents.
Currently, there is no publicly available X-ray crystallographic data for this compound. However, this technique has been applied to other bicyclo[3.2.0]heptene derivatives, confirming their endo- or exo-configurations. arkat-usa.org Such analyses are critical for validating stereochemical assignments made by other methods like NMR.
Other Spectroscopic Techniques for Structural Confirmation (e.g., IR)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic absorption would be the carbonyl (C=O) stretching frequency. The strained five-membered ring in the bicyclo[3.2.0]heptan-6-one system typically results in a higher carbonyl stretching frequency compared to a non-strained ketone. For a related compound, 7-chloro-7-n-butylbicyclo[3.2.0]hept-2-en-6-one, the carbonyl absorption is observed at 1805 cm⁻¹. lookchem.com It is expected that this compound would exhibit a strong absorption band in a similar region, confirming the presence of the ketone functional group within the strained bicyclic system. The C=C stretching of the cyclopentene (B43876) ring would also be observable, typically in the 1600-1650 cm⁻¹ region.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (strained ketone) | ~1770 - 1810 | Strong |
| C=C (alkene) | ~1600 - 1650 | Medium |
| C-H (sp²) | ~3000 - 3100 | Medium |
Synthetic Applications and Architectural Significance of Bicyclo 3.2.0 Heptenone Scaffolds in Organic Synthesis
Bicyclo[3.2.0]heptenones as Key Building Blocks for Complex Molecules
Bicyclo[3.2.0]heptenone derivatives are esteemed as pivotal intermediates in the synthesis of intricate molecules due to their unique structural features. orgsyn.org The fused bicyclic system provides a rigid framework that allows for predictable chemo-, regio-, and stereoselective manipulations. orgsyn.org The presence of a ketone in the five-membered ring and a double bond in the four-membered ring (or vice versa depending on the isomer) offers two distinct sites for chemical reactions. This dual functionality enables chemists to perform a wide array of transformations, including ring expansions, rearrangements, and functional group interconversions, to access diverse and complex molecular structures. nih.govresearchgate.netbeilstein-journals.org
The synthesis of these key building blocks is often achieved through an intramolecular [2+2] cycloaddition of unsaturated ketene (B1206846) intermediates, which can be generated from the corresponding 3-hydroxy-6-alkenoic acids. researchgate.net This method has proven to be general and efficient for preparing a variety of substituted bicyclo[3.2.0]hept-3-en-6-ones. orgsyn.org The versatility of these scaffolds is further highlighted by their use in constructing other important intermediates, such as bicyclo[3.2.0]heptane-2-endo,7-endo-diols, which possess a chiral rigid backbone suitable for the synthesis of bidentate ligands for asymmetric synthesis. researchgate.net
Role in Natural Product Total Synthesis
The strategic importance of bicyclo[3.2.0]heptenone scaffolds is prominently demonstrated in the total synthesis of numerous natural products. Their rigid, stereochemically defined structure serves as an excellent template for introducing the necessary functionalities and stereocenters required for these complex targets.
Grandisol (B1216609) and Lineatin (B1675484): The total syntheses of the insect pheromones grandisol and lineatin have been efficiently achieved using 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a key intermediate. researchgate.net This pivotal compound allows for the stereoselective construction of the requisite cyclobutane (B1203170) ring and the introduction of the correct stereochemistry. researchgate.net
Filifolone: The synthesis of filifolone, a monoterpene natural product, has been accomplished through a route involving a 4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one intermediate. mdpi.com The bicyclo[3.2.0]heptenone framework provides the core structure that is then elaborated to the final natural product.
Triquinanes: Bicyclo[3.2.0]heptenone derivatives are valuable precursors for the synthesis of triquinanes, a class of sesquiterpenes characterized by three fused five-membered rings. researchgate.net For instance, 3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-ones, which are important starting materials for linear condensed triquinanes, can be prepared via a Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-3-en-6-one intermediates. researchgate.net Furthermore, 1-alkynylbicyclo[3.2.0]hept-2-en-7-ones have been utilized in tandem alkoxy-Cope ring expansion/transannular ring closure reactions to form angularly fused triquinanes. nih.govacs.org
Jasmonoids and Prostanoids: The bicyclo[3.2.0]heptane skeleton is a common structural motif in synthetic routes towards jasmonoids and prostanoids. arkat-usa.orggoogle.comkirj.ee Spiro[bicyclo[3.2.0]heptane-2,2'- researchgate.netarkat-usa.orgdioxolan]-6-one has been demonstrated as a versatile intermediate for the synthesis of precursors to cis-jasmone, methyl jasmonate, and various prostaglandins (B1171923) (PGEs). arkat-usa.org Oxidative cleavage and subsequent manipulations of the bicyclic system allow for the construction of the characteristic cyclopentanone (B42830) ring of these natural products. arkat-usa.org The "bicyclo[3.2.0]hept-3-en-6-one approach" has been successfully applied to the stereoselective synthesis of prostaglandin (B15479496) intermediates, such as Corey lactone derivatives. researchgate.netnih.gov
| Natural Product Class | Key Bicyclo[3.2.0]heptenone Intermediate | Synthetic Transformation | Reference(s) |
| Pheromones | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | Stereoselective elaboration | researchgate.net |
| Monoterpenes | 4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one | Core structure for filifolone | mdpi.com |
| Triquinanes | Bicyclo[3.2.0]hept-3-en-6-ones | Baeyer-Villiger oxidation | researchgate.net |
| Triquinanes | 1-Alkynylbicyclo[3.2.0]hept-2-en-7-ones | Tandem ring expansion/closure | nih.govacs.org |
| Jasmonoids | Spiro[bicyclo[3.2.0]heptane-2,2'- researchgate.netarkat-usa.orgdioxolan]-6-one | Oxidative elaboration | arkat-usa.org |
| Prostanoids | Substituted bicyclo[3.2.0]hept-3-en-6-ones | Stereoselective synthesis of Corey lactone derivatives | researchgate.netnih.gov |
Development of Highly Functionalized Carbocycles and Polycyclic Systems
The inherent reactivity of the strained bicyclo[3.2.0]heptenone scaffold makes it an excellent platform for the development of a wide range of highly functionalized carbocyclic and polycyclic systems. researchgate.netrsc.orgbohrium.com The ability to selectively manipulate the cyclobutane and cyclopentanone rings through various reactions allows for the generation of diverse molecular frameworks.
Ring-opening reactions of bicyclic 2-vinylcyclobutanones, derived from bicyclo[3.2.0]heptenones, provide a convenient route to vicinally functionalized 3-cycloalkene-1-carboxylic acid esters. beilstein-journals.org Additionally, acid-catalyzed rearrangements of bicyclo[3.2.0]heptanone derivatives can lead to the formation of cycloheptenone and cycloheptadienone (B157435) systems through a two-carbon ring expansion. researchgate.net
Furthermore, tandem reactions involving bicyclo[3.2.0]heptenone precursors have been developed to construct complex polycyclic structures. For example, a phosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reaction has been employed to synthesize 2-chromanone-fused bicyclo[3.2.0]heptenones, which are complex tricyclic building blocks. bohrium.com The development of diastereoselective methods for the synthesis of arylated or non-arylated bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids further showcases the utility of this scaffold in generating highly functionalized molecules. nih.govrsc.org
Application in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The rigid and conformationally constrained nature of the bicyclo[3.2.0]heptenone scaffold makes it an attractive starting point for DOS. acs.org The ability to introduce diversity at multiple positions and to perform various skeletal rearrangements allows for the rapid generation of a library of related but structurally distinct compounds.
Phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one), a related derivative, has been highlighted as a versatile building block for DOS. Its rigid nature and the presence of both cyclobutene (B1205218) and cyclopentenone motifs allow for selective functionalization to produce a wide range of novel and diverse bicyclic scaffolds. acs.org While specific applications of 3-Butylbicyclo[3.2.0]hept-3-en-6-one in DOS are not extensively documented, the general principles suggest its potential as a valuable scaffold for generating chemical libraries.
| DOS Strategy | Bicyclic Scaffold | Key Features for Diversity | Reference(s) |
| Scaffold-based diversification | Phototropone (Bicyclo[3.2.0]hepta-2,6-dien-7-one) | Rigid framework, multiple reaction sites | acs.org |
| Building block variation | General bicyclic and tricyclic fragments | Access to diverse heterocyclic scaffolds | nih.gov |
| Intramolecular cyclization strategies | Fused and spiro bicyclic compounds | Generation of multiple frameworks from linear precursors | nih.gov |
Precursors for Specialized Materials (e.g., Ring-Opening Metathesis Polymerization Monomers)
Bicyclic alkenes are well-known monomers for ring-opening metathesis polymerization (ROMP), a powerful technique for synthesizing a wide variety of polymers with controlled architectures and functionalities. Bicyclo[3.2.0]heptene derivatives, due to their strained nature, are potential candidates for ROMP monomers. arkat-usa.org The polymerization of such monomers would lead to polymers with unique microstructures and properties.
While the direct ROMP of this compound is not specifically detailed in the literature, related bicyclo[3.2.0]heptene derivatives have been recognized for their potential in polymer chemistry. arkat-usa.org The development of efficient syntheses for diastereomerically pure endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates highlights the interest in these compounds for applications such as studying the tacticity of polymers resulting from ROMP. arkat-usa.org The ability to introduce various functional groups onto the bicyclo[3.2.0]heptene skeleton opens up possibilities for creating functional polymers with tailored properties for applications in materials science.
Perspectives and Future Directions in 3 Butylbicyclo 3.2.0 Hept 3 En 6 One Research
Innovation in Catalytic Methodologies for Bicyclo[3.2.0]heptenone Transformations
The development of novel catalytic methods for the transformation of bicyclo[3.2.0]heptenones is paramount for enhancing synthetic efficiency and accessing diverse molecular scaffolds. While traditional methods have been established, the future lies in the exploration of more sustainable and selective catalytic systems.
Recent advancements in organophotoredox catalysis have opened new avenues for the synthesis of bicyclo[3.2.0]heptane systems. nih.gov For instance, the use of Eosin Y as a photocatalyst under visible light irradiation, promoted by a Lewis acid like LiBr, has been shown to effectively catalyze the [2+2] photocycloaddition of aryl-enones to yield substituted bicyclo[3.2.0]heptanes. nih.gov This methodology offers a milder and more environmentally friendly alternative to traditional UV-mediated cycloadditions. The diastereoselectivity of such reactions can often be controlled by tuning reaction conditions, providing access to specific stereoisomers. nih.gov
Furthermore, transition-metal catalysis continues to be a fertile ground for innovation. Palladium-catalyzed processes, for example, have been employed for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. researchgate.net The choice of ligand in these systems is crucial for controlling the reaction outcome. researchgate.net The application of such ligand-controlled palladium catalysis to 3-Butylbicyclo[3.2.0]hept-3-en-6-one could enable novel C-H activation and functionalization pathways, allowing for the introduction of various substituents with high levels of regio- and stereocontrol.
Future research will likely focus on the development of enantioselective catalytic transformations. Chiral catalysts, including those based on transition metals with chiral ligands or chiral organocatalysts, could be employed to control the stereochemistry of reactions involving the bicyclo[3.2.0]heptenone core, leading to the synthesis of enantiopure products with significant biological potential.
Integration of Biocatalysis and Chemoenzymatic Synthesis in Bicyclo[3.2.0]heptenone Chemistry
The integration of enzymatic transformations with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the efficient and selective preparation of complex molecules. The bicyclo[3.2.0]heptenone scaffold has proven to be an excellent substrate for a variety of enzymatic reactions. pku.edu.cnresearchgate.net
Alcohol dehydrogenases (ADHs) have been extensively used for the stereoselective reduction of the ketone functionality in bicyclo[3.2.0]heptenones. pku.edu.cn For instance, baker's yeast (Saccharomyces cerevisiae) can reduce (rac)-bicyclo[3.2.0]hept-2-en-6-one to a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. researchgate.net The stereoselectivity of these reductions is highly dependent on the specific enzyme and the substitution pattern of the bicyclic ketone. The application of a panel of ADHs to this compound would likely yield a range of stereochemically distinct alcohols, which are valuable chiral building blocks.
Baeyer-Villiger monooxygenases (BVMOs) represent another class of enzymes with significant potential in bicyclo[3.2.0]heptenone chemistry. These enzymes catalyze the oxidation of the ketone to the corresponding lactone, often with high regio- and enantioselectivity. researchgate.net The resulting lactones are versatile intermediates that can be further elaborated into a variety of natural products and their analogs. The regioselectivity of the Baeyer-Villiger oxidation (i.e., which carbon atom migrates) can be influenced by the substitution on the bicyclic ring, and thus, the butyl group in this compound is expected to direct the oxidation in a predictable manner.
Advanced Computational Design and Prediction of Novel Reactivity for Bicyclo[3.2.0]heptenones
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules. For bicyclo[3.2.0]heptenone systems, computational studies can provide valuable insights into reaction mechanisms, stereochemical outcomes, and the design of new reactions.
DFT calculations have been successfully employed to elucidate the mechanism of intramolecular [2+2] cycloadditions of ene-ketenes, which are key intermediates in the synthesis of bicyclo[3.2.0]heptenones. pku.edu.cn These studies can predict the relative energies of transition states leading to different products, thereby explaining the observed regioselectivity. pku.edu.cn Such computational models could be applied to predict the most favorable pathways for the synthesis of this compound and to design substrates that would lead to desired stereoisomers.
Furthermore, computational methods can be used to predict the outcomes of biocatalytic transformations. For example, predictive models have been developed for the stereoselectivity of ADH-catalyzed reductions of cyclic ketones. nih.gov These models consider the steric and electronic properties of the substrate and the active site of the enzyme. By applying these models to this compound, it may be possible to predict which enzymes will provide the desired stereoisomer of the corresponding alcohol with high selectivity.
A significant future direction is the use of computational tools for the de novo design of catalysts and enzymes for specific transformations of bicyclo[3.2.0]heptenones. By understanding the transition state of a desired reaction, computational methods can be used to design a catalyst or an enzyme active site that stabilizes this transition state, thereby accelerating the reaction and controlling its selectivity. This approach has the potential to revolutionize the development of new synthetic methods for this class of compounds.
Expanding the Scope of Functionalization and Derivatization Strategies for this compound Systems
The bicyclo[3.2.0]heptenone core is a versatile scaffold that can be functionalized and derivatized in numerous ways to access a wide range of molecular structures. The presence of the butyl group, a ketone, and a double bond in this compound provides multiple handles for chemical modification.
The ketone functionality can be transformed into a variety of other functional groups. For example, reduction to the alcohol, as discussed previously, provides access to chiral building blocks. The ketone can also undergo Wittig-type reactions to introduce exocyclic double bonds, or it can be converted to an enolate and reacted with various electrophiles to introduce substituents at the α-position.
The double bond in the five-membered ring is also amenable to a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions. These reactions can be performed with high levels of stereocontrol, leading to the formation of complex polycyclic systems. For instance, the photochemical [2+2] cycloaddition of alkenes to the cyclopentenone moiety has been used to synthesize functionalized bicyclo[3.2.0]heptanes. researchgate.net
The butyl group itself can also be a site for functionalization, although this is generally more challenging. Late-stage C-H functionalization techniques could potentially be employed to introduce functional groups at specific positions on the butyl chain, further increasing the molecular diversity that can be accessed from this starting material.
The derivatization of the bicyclo[3.2.0]heptenone core has been particularly important in the synthesis of natural products. acs.org For example, this scaffold is a key intermediate in the synthesis of prostaglandins (B1171923) and their analogs. researchgate.netnih.gov The strategic functionalization of this compound could therefore provide a route to novel, biologically active molecules with potential applications in medicine and agriculture.
Below is a table summarizing some of the key functionalization strategies and the potential products that can be derived from the bicyclo[3.2.0]heptenone core.
| Starting Material | Reagent/Catalyst | Reaction Type | Product Type |
| Bicyclo[3.2.0]hept-2-en-6-one | Alcohol Dehydrogenase (ADH) | Biocatalytic Reduction | Chiral Bicyclo[3.2.0]hept-2-en-6-ol |
| Bicyclo[3.2.0]hept-2-en-6-one | Baeyer-Villiger Monooxygenase (BVMO) | Biocatalytic Oxidation | Chiral Bicyclo[3.3.0]octen-2-one (Lactone) |
| Aryl-enone | Eosin Y, LiBr, Visible Light | Photoredox [2+2] Cycloaddition | Substituted Bicyclo[3.2.0]heptane |
| Bicyclo[1.1.1]pentane carboxylic acid | Pd-catalyst, Ligand | C-H Activation/C-C Cleavage | Bicyclo[3.2.0]heptane lactone |
| Cyclopentenone, Alkene | UV Light | Photochemical [2+2] Cycloaddition | Functionalized Bicyclo[3.2.0]heptane |
Q & A
Q. What are the optimal synthetic routes for 3-Butylbicyclo[3.2.0]hept-3-en-6-one, and how can yield and purity be maximized?
The synthesis of bicyclo[3.2.0]hept-3-en-6-one derivatives typically involves α,β-unsaturated ketene intermediates undergoing intramolecular [2+2] cyclization. Key steps include:
- Reagent control : Use freshly distilled acetic anhydride under inert conditions to minimize side reactions .
- Thermodynamic selectivity : Optimize reaction temperature and duration to favor the thermodynamically stable endo-ene isomer (97:3 isomer ratio achieved via equilibrium control) .
- Purification : Employ fractional distillation and GC analysis (e.g., HP-1 Methyl siloxane column) to isolate the product with >99% purity .
- Yield enhancement : A 250 mL distillation flask with a Claisen adapter reduces foaming during workup, improving yield to ~70% .
Table 1 : Representative Yields for Bicyclo[3.2.0]hept-3-en-6-one Derivatives
| Starting Material | Product | Yield (%) |
|---|---|---|
| Methyl bromoacetate | 1,4-Dimethyl derivative | 78 |
| 5-Methyl-5-hexen-2-one | 1-Methyl-4-methylidene derivative | 55 |
Q. How can structural elucidation and purity assessment be performed for this compound?
- Spectroscopic analysis :
- IR : Characteristic carbonyl stretch at ~1770 cm⁻¹ confirms the ketone group .
- ¹H/¹³C NMR : Peaks at δ 1.3–2.6 ppm (alkyl protons) and δ 28–29 ppm (bridging carbons) validate the bicyclic framework .
Advanced Research Questions
Q. How does the intramolecular [2+2] cyclization mechanism influence stereochemical outcomes in bicyclo[3.2.0]hept-3-en-6-one synthesis?
The reaction proceeds via a ketene intermediate that adopts a boat-like transition state, favoring endo-selectivity due to reduced steric hindrance. Key factors include:
- Orbital alignment : The ketene’s HOMO interacts with the alkene’s LUMO, directing cyclization to form the cis-fused bicyclic system .
- Thermodynamic vs. kinetic control : Prolonged heating shifts the equilibrium toward the endo-ene isomer (ΔG‡ ~5 kcal/mol lower than exo) .
- Substituent effects : Bulky groups (e.g., butyl) increase strain, necessitating lower temperatures (e.g., 0°C) to suppress side reactions .
Q. What strategies improve enantiomeric purity in the synthesis of this compound derivatives?
- Chiral auxiliaries : Use (1S,4R)-camphanic acid chloride to resolve racemic mixtures via diastereomeric salt formation .
- Catalytic asymmetric synthesis : Pd/C hydrogenation of prochiral enones (e.g., 7-pentyl derivative) achieves 71% yield and 93% ee .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic ester precursor .
Q. How can this compound be applied in synthesizing complex bioactive molecules?
- Prostaglandin intermediates : The bicyclic core serves as a rigid scaffold for stereoselective functionalization (e.g., benzyloxymethyl groups introduced via Baeyer-Villiger oxidation) .
- Terpene analogs : Functionalization at C3 (e.g., ethyl or pentyl substituents) mimics natural product frameworks like hirsutene or coriolin .
- Pharmaceutical intermediates : Derivatives are precursors to antiviral or anticancer agents, leveraging the bicyclic system’s metabolic stability .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported spectral data for bicyclo[3.2.0]hept-3-en-6-one derivatives?
- Cross-validation : Compare IR (neat) and NMR (CDCl₃) data across multiple sources (e.g., PubChem vs. synthetic studies) .
- Impurity analysis : GC-MS identifies trace contaminants (e.g., unknown peak at 8.01 min in Rosini’s synthesis) .
- Computational modeling : DFT calculations predict ¹³C NMR shifts (±2 ppm accuracy) to confirm assignments .
Methodological Recommendations
- Experimental design : Include control reactions (e.g., omitting catalysts) to verify mechanistic pathways .
- Scale-up challenges : Optimize solvent volume (2 mL/mmol methanol) and catalyst loading (5% Pd/C) for gram-scale hydrogenation .
- Safety protocols : Store acetic anhydride under nitrogen to prevent moisture-induced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
